Tiqueside

Description

Properties

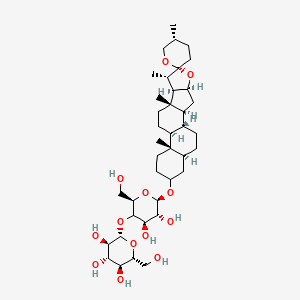

Molecular Formula |

C39H64O13 |

|---|---|

Molecular Weight |

740.9 g/mol |

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[(2R,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(1R,2S,4S,5'R,6R,7S,8R,9S,12S,13S,18S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C39H64O13/c1-18-7-12-39(47-17-18)19(2)28-25(52-39)14-24-22-6-5-20-13-21(8-10-37(20,3)23(22)9-11-38(24,28)4)48-35-33(46)31(44)34(27(16-41)50-35)51-36-32(45)30(43)29(42)26(15-40)49-36/h18-36,40-46H,5-17H2,1-4H3/t18-,19+,20+,21?,22-,23+,24+,25+,26-,27-,28+,29-,30+,31-,32-,33-,34?,35-,36+,37+,38+,39-/m1/s1 |

InChI Key |

GUSVHVVOABZHAH-SFMGTQEISA-N |

SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)O)O)O)O)C)C)C)OC1 |

Isomeric SMILES |

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@@H]6[C@@]5(CCC(C6)O[C@H]7[C@@H]([C@H](C([C@H](O7)CO)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)C)C)C)OC1 |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)O)O)O)O)C)C)C)OC1 |

Synonyms |

eta-tigogenin cellobioside CP 88818 CP-88818 tiqueside |

Origin of Product |

United States |

Ii. Synthetic Routes and Design of Tiqueside Analogues

Methodologies for Tiqueside Chemical Synthesis

The core structure of this compound is defined by its steroidal aglycone, tigogenin (B51453), linked to a cellobiose (B7769950) sugar moiety. The chemical synthesis of this compound, or tigogenin cellobioside, typically involves the stereoselective coupling of these two components. wikidata.orgnih.gov General strategies for steroidal glycoside synthesis often employ methods that ensure specific stereochemical outcomes, such as the use of glycosyl trichloroacetimidates as efficient glycosyl donors. sigmaaldrich.comnih.gov

A notable example of this compound synthesis includes the preparation of a polydeuterated form of CP-88,818 (this compound) in five distinct steps, starting from tigogenin. foodb.calipidmaps.orgctdbase.orgfishersci.ie This multi-step process highlights the complexity involved in precisely incorporating specific isotopic labels, which is crucial for analytical techniques like quantitative HPLC/MS assays. foodb.calipidmaps.orgctdbase.org The construction of the spirostan (B1235563) core, a characteristic feature of the steroidal aglycone in this compound, often proceeds through cyclization of preformed steroid derivatives, followed by oxidation and targeted functionalization steps to achieve the desired stereochemistry and substitution patterns. wikidata.org

Rational Design and Preparation of this compound Analogues and Derivatives

The rational design of this compound analogues and derivatives has been a key area of research, aiming to explore how structural modifications influence the compound's properties. This approach involves systematic alterations to both the steroidal aglycone and the glycosidic chain.

Modifications on the Steroidal Aglycone Moiety

Modifications to the steroidal aglycone moiety of this compound have led to the discovery of compounds with distinct characteristics. A significant example is the introduction of a keto group at the C-11 position of the tigogenin aglycone, resulting in the analogue Pamaqueside (11-ketotigogenin cellobioside). wikidata.orgnih.govsigmaaldrich.comwikidata.org This specific structural change was found to significantly alter the compound's properties compared to the original this compound. wikidata.orgnih.govsigmaaldrich.comwikidata.org

Further exploration of the aglycone structure has included the synthesis of hecogenin (B1673031) analogues, where the tigogenin core is replaced or modified to resemble hecogenin, another steroidal sapogenin. wikidata.orgnih.govsigmaaldrich.com General synthetic strategies for modifying steroidal cores, such as regioselective transformations of compounds like diosgenin, provide a framework for generating diverse aglycone structures relevant to this compound research. sigmaaldrich.com The preparation of bis-steroidal pyrazine (B50134) dimers, which are analogues of cephalostatin, also exemplifies the strategic modification of steroidal portions. foodb.ca

Structural Diversification of the Glycosidic Chain

Table 1: Key this compound and Analogues with Structural Modifications

| Compound Name | Aglycone Moiety | Glycosidic Chain | Key Structural Modification |

| This compound | Tigogenin | Cellobiose | Base structure |

| Pamaqueside | 11-Ketotigogenin | Cellobiose | Keto group at C-11 of aglycone |

| Derivative 51 | 11-Ketotigogenin | 4'',6''-bis[(2-fluorophenyl)carbamoyl]-β-D-cellobiosyl | Carbamoylation at 4'' and 6'' positions of cellobiose |

| Hecogenin Analog | Hecogenin | Cellobiose (implied) | Aglycone replaced with Hecogenin |

Advanced Structural Characterization Techniques in this compound Research

The precise structural elucidation of this compound and its analogues is critical for understanding their chemical properties and confirming synthetic outcomes. Advanced analytical techniques play a pivotal role in this process.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is routinely employed to confirm the molecular weight and formula of this compound and its derivatives. wikidata.org Fragmentation patterns observed in MS provide valuable insights into the compound's structure, particularly by elucidating the sites of glycosidic bond cleavages. wikidata.org Furthermore, techniques like gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography-mass spectrometry (HPLC/MS) are utilized for the analysis of this compound in complex mixtures and for quantitative assays, such as those developed for polydeuterated this compound. foodb.calipidmaps.orgctdbase.orgfishersci.ienih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy, including both proton (1H NMR) and carbon-13 (13C NMR), is indispensable for assigning all protons and carbons within the this compound structure and its analogues. wikidata.orguni.lugoogle.com Key diagnostic signals, such as the anomeric proton signal in the cellobiose moiety, are crucial for confirming the glycosidic linkage and stereochemistry. wikidata.org NMR is also used to characterize the distinct features of spirostanes and furostanes, which are relevant to the steroidal aglycone. fishersci.ie

X-ray Crystallography: X-ray crystallography is a powerful technique for determining the atomic and molecular structure of crystalline compounds in three dimensions. By analyzing the diffraction patterns produced when X-rays interact with a crystal, crystallographers can precisely map the electron density, revealing atomic positions, bond lengths, and angles. While specific crystal structures of this compound itself are not detailed in the provided information, X-ray crystallography remains a fundamental method for confirming the absolute stereochemistry and solid-state conformation of complex organic molecules like steroidal glycosides and their synthetic derivatives.

Iii. Elucidation of Tiqueside S Mechanism of Action at the Molecular and Cellular Levels

Primary Biological Activity: Inhibition of Intestinal Cholesterol Uptake

Tiqueside's fundamental biological activity is its capacity to inhibit the absorption of cholesterol from the intestine. This effect has been demonstrated through both in vitro and preclinical in vivo studies, highlighting its role in reducing systemic cholesterol levels.

In vitro studies have revealed that this compound effectively precipitates cholesterol from micellar solutions. ncats.ioresearchgate.net Saponins (B1172615), as a class of compounds to which this compound belongs, are known for their ability to form insoluble complexes with cholesterol within the intestinal lumen. pnfs.or.krunl.edu This interaction reduces the amount of cholesterol available for solubilization into mixed micelles, which are crucial for cholesterol absorption. unl.edunih.gov

Preclinical investigations in various model organisms have consistently shown this compound's dose-dependent inhibition of intestinal cholesterol absorption. nih.govnih.gov For instance, in male golden Syrian hamsters, administration of this compound as a 0.2% dietary supplement (approximately 150 mg/kg per day) for four days led to a 68% decrease in intestinal cholesterol absorption. nih.gov This inhibitory effect was observed regardless of the presence of dietary cholesterol. nih.gov

Studies in a variety of species, including hamsters, rats, mice, rabbits, cynomolgus monkeys, rhesus monkeys, and SEA quail, have demonstrated comparable plasma cholesterol lowering effects, indicating the widespread applicability of this compound's action. nih.gov In humans, mechanistic studies have shown that this compound decreases fractional cholesterol absorption rates and increases fecal neutral sterol excretion rates, leading to reduced plasma low-density lipoprotein cholesterol (LDL-C) levels. nih.gov

The following table summarizes key findings from preclinical in vivo studies:

| Model Organism | This compound Administration | Effect on Intestinal Cholesterol Absorption | Effect on Plasma Cholesterol | Reference |

| Golden Syrian Hamster | 0.2% dietary supplement (150 mg/kg/day) for 4 days | 68% decrease in intestinal cholesterol absorption | Reduced plasma cholesterol (dose-dependent) | nih.gov |

| Rats | Oral administration | Reduced cholesterol absorption | Reduced plasma cholesterol | ncats.io |

| Humans | 2 or 4 g/day for 3 weeks | Decreased fractional cholesterol absorption rates, increased fecal neutral sterol excretion rates | Dose-dependent reduction in plasma LDL cholesterol | nih.gov |

| Various species (hamster, rat, mouse, rabbit, cynomolgus monkey, rhesus monkey, SEA quail) | Oral administration | Inhibition of cholesterol absorption | Comparable plasma cholesterol lowering | nih.gov |

Proposed Molecular and Cellular Pathways of this compound Action

The mechanism by which this compound exerts its cholesterol-lowering effects involves several interconnected pathways at the molecular and cellular levels, primarily within the intestinal lumen and its subsequent impact on systemic cholesterol homeostasis.

This compound's mechanism of action is largely consistent with a luminal effect, meaning its primary activity occurs within the intestinal tract rather than after systemic absorption. nih.gov It is believed that this compound's cholesterol absorption inhibition is independent of its association with the intestinal mucosal surface or its own absorption into the body. ncats.io As a saponin, this compound can interact directly with cholesterol in the intestinal lumen, forming insoluble complexes that prevent cholesterol from being incorporated into mixed micelles. pnfs.or.krunl.edu These mixed micelles, composed of bile acids, phospholipids, and other digested lipids, are essential for the solubilization and subsequent absorption of cholesterol by enterocytes. unl.eduelsevier.eselsevier.es By precipitating cholesterol, this compound effectively reduces the bioavailability of cholesterol for absorption. elsevier.es Importantly, this compound's action does not appear to interfere with bile absorption or the enterohepatic recirculation of bile acids, distinguishing its mechanism from that of bile acid sequestrants. nih.govncats.ionih.gov

The inhibition of intestinal cholesterol absorption by this compound triggers compensatory responses in endogenous cholesterol metabolism. This compound administration leads to a dose-dependent reduction in hepatic cholesterol levels. nih.gov This reduction is strongly correlated with the inhibition of cholesterol absorption. nih.gov In response to lower hepatic cholesterol, there are compensatory increases in the activity of hepatic 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis, and an upregulation of hepatic low-density lipoprotein (LDL) receptor levels. nih.govabcam.com These changes aim to restore cholesterol balance by increasing endogenous cholesterol synthesis and enhancing the uptake of LDL-C from the plasma. nih.govabcam.comnih.govresearchgate.net Compensatory increases in intestinal HMG-CoA reductase activity have also been observed following this compound administration, further supporting a luminal mechanism of action. nih.gov

While this compound's primary mechanism is understood to be luminal precipitation of cholesterol, the precise molecular targets or transporters it might directly interact with beyond this physical interaction are not fully defined in the provided literature. ncats.io Cholesterol absorption in the intestine is a complex process involving various transporters, such as Niemann-Pick C1-Like 1 (NPC1L1) for cholesterol influx into enterocytes, and ATP-binding cassette (ABC) transporters G5 and G8 (ABCG5/G8) responsible for cholesterol efflux back into the intestinal lumen. nih.govpnfs.or.krcaldic.com Although this compound's action leads to reduced cholesterol absorption, the direct interaction of this compound with these specific transporters, as a primary mechanism, is not explicitly detailed in the available information. capes.gov.br The efficacy of this compound in blocking cholesterol absorption and binding of radiolabeled cholesterol absorption inhibitors suggests the involvement of a specific transporter in the intestinal mucosa, but the exact nature of this compound's interaction with such a transporter requires further elucidation. capes.gov.br

Iv. Structure Activity Relationship Sar Studies of Tiqueside and Its Analogues

Identification of Essential Structural Determinants for Biological Activity

Initial investigations identified tiqueside, with its tigogenin (B51453) steroidal aglycone linked to a cellobiose (B7769950) sugar moiety, as a weak inhibitor of cholesterol absorption. nih.govnih.gov The fundamental framework of a steroidal core coupled with a glycosidic unit was established as the essential pharmacophore. Research into a variety of steroidal glycosides has demonstrated that both the aglycone and the sugar components are crucial for activity. nih.govnih.gov

Quantitative Analysis of Steroidal Aglycone Modifications on Research Efficacy

Systematic modifications of the this compound's steroidal aglycone, tigogenin, have yielded significant insights into its contribution to research efficacy. A key breakthrough in enhancing potency was the oxidation of the C-11 position of the tigogenin backbone to a ketone, resulting in the analogue known as pamaqueside (11-ketotigogenin cellobioside). nih.govnih.gov This single modification led to a substantial increase in inhibitory activity, as demonstrated by the decrease in the ED50 value from 60 mg/kg for this compound to 2 mg/kg for pamaqueside in a hamster cholesterol absorption assay. nih.govnih.gov

Further studies have explored other modifications to the steroidal nucleus, including alterations at various positions, to probe the spatial and electronic requirements for optimal activity. The data below illustrates the impact of these modifications on the efficacy of cholesterol absorption inhibition.

| Compound | Steroidal Aglycone | Modification | ED50 (mg/kg) in Hamster Assay |

|---|---|---|---|

| This compound | Tigogenin | None (parent compound) | 60 |

| Pamaqueside | 11-Ketotigogenin | Oxidation at C-11 | 2 |

| Hecogenin (B1673031) Analogue (64) | Hecogenin | 12-keto functionality | 0.07 |

Contributions of Glycosidic Moiety Alterations to Compound Potency

The glycosidic portion of this compound, a cellobiose unit, has been a significant focus of SAR studies. Initial attempts to enhance potency by replacing cellobiose with other sugars did not yield more potent analogues, indicating a specific requirement for this disaccharide. nih.govnih.gov However, subsequent research revealed that modifications to the hydroxyl groups of the existing cellobiose moiety could dramatically improve compound potency. nih.govnih.gov

This led to the synthesis of a series of derivatives with various substitutions on the sugar's hydroxyl groups. A particularly successful strategy involved the introduction of carbamoyl groups. For example, the 4",6"-bis[(2-fluorophenyl)carbamoyl]-β-D-cellobiosyl derivative of 11-ketotigogenin was found to have an exceptionally low ED50 of 0.025 mg/kg. nih.govnih.gov This highlights the critical role of the glycosidic moiety in not only anchoring the molecule but also in providing key interaction points that contribute to its high potency.

| Compound | Steroidal Aglycone | Glycosidic Moiety Modification | ED50 (mg/kg) in Hamster Assay |

|---|---|---|---|

| Pamaqueside | 11-Ketotigogenin | Unmodified Cellobiose | 2 |

| Analogue 51 | 11-Ketotigogenin | 4",6"-bis[(2-fluorophenyl)carbamoyl]-β-D-cellobiosyl | 0.025 |

| Hecogenin Analogue 64 | Hecogenin | 4",6"-bis[(2-fluorophenyl)carbamoyl]-β-D-cellobiosyl | 0.07 |

Computational Approaches in Defining this compound's Structure-Activity Relationships

While specific computational studies exclusively focused on this compound and its analogues are not extensively detailed in publicly available literature, the principles of computational chemistry are widely applied to understand the SAR of complex natural products like steroidal saponins (B1172615). Methodologies such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations are instrumental in elucidating the intricate relationship between a molecule's structure and its biological activity.

QSAR studies, for instance, can be employed to build mathematical models that correlate physicochemical properties of this compound analogues with their observed cholesterol absorption inhibitory activity. These models can help in predicting the potency of novel, unsynthesized compounds. Molecular docking simulations could provide insights into the potential binding modes of this compound and its more potent analogues within a biological target, even if the precise target is not fully characterized. Such studies can help rationalize why certain modifications, like the introduction of a ketone at C-11 of the steroidal aglycone or carbamoyl groups on the sugar moiety, lead to enhanced activity by identifying favorable interactions. Molecular dynamics simulations can further be used to study the conformational flexibility of these molecules and their stability within a simulated biological environment.

V. Diverse Research Applications and Ancillary Bioactivities Within Saponin Chemistry

Tiqueside as a Research Probe in Lipid Metabolism Studies

This compound, a synthetic steroidal saponin also identified as beta-tigogenin cellobioside (CP-88818), has served as a significant research tool for investigating the mechanisms of lipid metabolism, particularly cholesterol absorption. nih.govnih.gov Scientific inquiries have utilized this compound to explore the pharmacological consequences of inhibiting the uptake of dietary and biliary cholesterol from the intestine. nih.govnih.gov

In preclinical studies involving hamsters, dietary administration of this compound led to a dose-dependent inhibition of cholesterol absorption. nih.gov This effect was observed both in the presence and absence of dietary cholesterol, highlighting its direct impact on the absorption process. nih.gov The inhibition of cholesterol absorption by this compound was shown to be highly correlated with a reduction in hepatic cholesterol levels. nih.gov This reduction, in turn, triggered compensatory metabolic responses, including an increase in the activity of HMG-CoA reductase, a key enzyme in cholesterol synthesis, and an elevation in hepatic low-density lipoprotein (LDL) receptor levels. nih.gov These findings demonstrate this compound's utility as a probe to understand the homeostatic regulation of cholesterol metabolism in response to reduced intestinal absorption.

Further mechanistic studies in human subjects confirmed these effects. This compound administration was found to decrease the fractional absorption rate of cholesterol while increasing the excretion of fecal neutral sterols. nih.gov This mechanism of action directly resulted in a dose-dependent reduction in plasma LDL cholesterol levels in hypercholesterolemic patients. nih.gov Notably, the compound did not appear to interfere with enterohepatic bile acid recirculation or the absorption of fat-soluble vitamins. nih.govnih.gov Through these targeted effects, this compound has been instrumental in elucidating the specific pathway of cholesterol absorption and its subsequent influence on systemic lipid profiles.

Table 1: Effects of this compound on Cholesterol Metabolism in Research Studies

| Parameter | Observed Effect | Research Model |

|---|---|---|

| Cholesterol Absorption | Dose-dependent inhibition nih.govnih.gov | Hamsters, Humans |

| Fecal Neutral Sterol Excretion | Increased nih.gov | Humans |

| Hepatic Cholesterol Levels | Reduced nih.gov | Hamsters |

| Plasma LDL Cholesterol | Dose-dependent reduction nih.gov | Hypercholesterolemic Humans |

| Hepatic HMG-CoA Reductase Activity | Compensatory increase nih.gov | Hamsters |

| Hepatic LDL Receptor Levels | Compensatory increase nih.gov | Hamsters |

| Bile Acid Metabolism | No significant change nih.gov | Hamsters |

Investigation of Broader Biological Activities of the Saponin Class Relevant to this compound Research

This compound belongs to the broader class of chemical compounds known as saponins (B1172615), which are characterized by their structure consisting of a steroid or triterpenoid aglycone linked to one or more sugar chains. nih.govnih.gov This class of molecules exhibits a wide array of biological activities that are the subject of extensive academic research. nih.govresearchgate.net

A hallmark characteristic of saponins is their ability to interact with and alter the permeability of cell membranes. researchgate.netmdpi.com This bioactivity is largely attributed to their amphiphilic nature and their interaction with cholesterol embedded in the lipid bilayer of membranes. researchgate.netmdpi.com Research has shown that saponins can form complexes with cholesterol, leading to the formation of pores or the disruption of the membrane structure. researchgate.netmdpi.com This permeabilizing effect allows for the passage of ions and small molecules that would otherwise not cross the cell membrane. researchgate.netmdpi.com The intensity of this interaction can vary depending on the specific structure of the saponin, such as the composition of its sugar chains. researchgate.netmdpi.com For instance, monodesmosidic saponins (with one sugar chain) are often found to be more active in this regard than bidesmosidic saponins (with two sugar chains). mdpi.com This property is actively studied for its potential to enhance the cellular uptake of other molecules. mdpi.com

Saponins are widely investigated for their significant immunomodulatory properties. nih.govnih.govresearchgate.net They have been shown to regulate both innate and adaptive immune responses. nih.govnih.gov This has led to their exploration and use as adjuvants in vaccine formulations, where they help to enhance the body's immune response to an antigen. researchgate.netfrontiersin.org Research indicates that saponins can stimulate the production of cytokines and chemokines, which are crucial signaling molecules in the immune system. nih.gov They can also promote the proliferation and differentiation of T lymphocytes and enhance the production of antibodies by B lymphocytes, thereby augmenting both cellular and humoral immunity. nih.gov The specific saponin mixture Quil A and its purified component QS-21 are well-studied examples known for their potent adjuvant activity. frontiersin.org

The anti-inflammatory and antioxidant activities of saponins are well-documented in scientific literature. nih.govnih.govresearchgate.net Preclinical research has demonstrated that various saponins can inhibit inflammatory pathways. nih.govresearchgate.net Studies show they can reduce the expression and release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukins. nih.govmdpi.com The mechanism often involves the modulation of key signaling pathways like the nuclear factor kappa B (NF-κB) pathway. nih.govresearchgate.net In addition to their anti-inflammatory effects, many saponins exhibit antioxidant properties by scavenging free radicals and upregulating the expression of antioxidant genes. mdpi.combiointerfaceresearch.com These dual activities make them a subject of interest for conditions associated with inflammation and oxidative stress. nih.gov

The potential of saponins as anticarcinogenic and cytotoxic agents is an active area of research. mdpi.comnih.govmdpi.com Numerous studies have reported that saponins can inhibit the proliferation of cancer cells and induce cell death through various mechanisms. nih.govmdpi.comuj.edu.pl The most commonly implicated pathway is the induction of apoptosis (programmed cell death), often involving the activation of caspases and modulation of the Bcl-2 family of proteins. mdpi.comresearchgate.net Beyond apoptosis, saponins have been found to trigger other forms of cell death and can interfere with processes critical to cancer progression, such as angiogenesis and metastasis. nih.gov The cytotoxic effects are often dose-dependent and can vary significantly based on the saponin's chemical structure and the type of cancer cell line being studied. mdpi.comuj.edu.pl

Table 2: Overview of Investigated Biological Activities of the Saponin Class

| Biological Activity | Mechanism of Action / Research Findings | Example Saponin(s) / Class |

|---|---|---|

| Membrane Permeabilization | Interacts with membrane cholesterol to form pores, increasing permeability. researchgate.netmdpi.com | Digitonin, Quillaja saponins researchgate.netmdpi.com |

| Immunomodulation | Stimulates cytokine production; enhances T-cell and B-cell responses; used as vaccine adjuvants. nih.govfrontiersin.org | Quil A, QS-21, Ginsenosides nih.govfrontiersin.org |

| Anti-inflammatory | Inhibits pro-inflammatory cytokine production (e.g., TNF-α, IL-1β, IL-6) via pathways like NF-κB. nih.govresearchgate.netmdpi.com | Steroidal and Triterpenoid Saponins researchgate.net |

| Antioxidant | Scavenges free radicals and upregulates antioxidant genes. mdpi.combiointerfaceresearch.com | Tea Saponins nih.gov |

| Anticarcinogenic/Cytotoxic | Induces apoptosis, arrests the cell cycle, and inhibits tumor cell proliferation in various cancer cell lines. mdpi.comnih.gov | Dioscin, Ursolic Acid, Hederagenin uj.edu.plresearchgate.net |

Comparative Preclinical Studies of this compound with Other Saponins and Steroidal Glycosides

Comparative studies have been essential in characterizing the pharmacological profile of this compound relative to other structurally similar compounds. A key preclinical study evaluated the hypocholesterolemic activities of this compound and Pamaqueside, another synthetic saponin, in cholesterol-fed rabbits. nih.gov The research found that the pharmacological profiles of the two saponins were nearly identical. nih.gov Both compounds dose-dependently decreased the intestinal absorption of cholesterol, increased the excretion of fecal neutral sterols, and reduced hepatic cholesterol content. nih.gov

Despite these similarities in their mechanism of action, a notable difference in potency was observed. Pamaqueside was found to be significantly more potent than this compound, with high doses of Pamaqueside (>5 mg/kg) and this compound (>125 mg/kg) required to completely prevent hypercholesterolemia. nih.gov Further investigation into the structure-activity relationship of steroidal glycosides used this compound as a lead compound. nih.gov This research showed that modifications to the steroid portion of the molecule, such as the introduction of an 11-keto group to create Pamaqueside, dramatically increased potency in inhibiting cholesterol absorption in hamsters (ED50 of 2 mg/kg for Pamaqueside vs. 60 mg/kg for this compound). nih.gov These comparative analyses underscore how subtle structural modifications within the steroidal glycoside class can lead to substantial differences in biological potency while maintaining a similar mechanism of action. nih.govnih.gov

Table 3: Comparative Preclinical Data of this compound and Pamaqueside

| Feature | This compound (beta-tigogenin cellobioside) | Pamaqueside (11-ketotigogenin cellobioside) |

|---|---|---|

| Mechanism of Action | Inhibits intestinal cholesterol absorption; increases fecal neutral sterol excretion. nih.gov | Inhibits intestinal cholesterol absorption; increases fecal neutral sterol excretion. nih.gov |

| Effect on Hypercholesterolemia | Prevents hypercholesterolemia at high doses (>125 mg/kg). nih.gov | Prevents hypercholesterolemia at high doses (>5 mg/kg). nih.gov |

| Relative Potency (Rabbit Model) | Lower potency. nih.gov | Higher potency. nih.gov |

| Relative Potency (Hamster Model) | ED50 = 60 mg/kg. nih.gov | ED50 = 2 mg/kg. nih.gov |

Vi. Advanced Analytical Methodologies in Tiqueside Research

Chromatographic and Spectroscopic Techniques for Research Purity and Quantification

Ensuring the purity and accurate quantification of Tiqueside is fundamental for the reliability and reproducibility of preclinical and clinical research. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) stands as a principal technique for this purpose. mdpi.comrsc.org

A specific and sensitive assay for the quantitative determination of this compound (referred to as beta-tigogenin cellobioside) in human serum has been developed using high-performance liquid chromatography-atmospheric pressure chemical ionization tandem mass spectrometry (HPLC-APCI-MS/MS). To achieve the required sensitivity, the method involves a serum cleanup step and acetylation of the analyte. This robust method demonstrates high precision and a low limit of quantification, making it suitable for detailed pharmacokinetic studies.

Table 1: Performance Characteristics of a Validated HPLC-APCI-MS/MS Assay for this compound Quantification in Human Serum

| Parameter | Value |

|---|---|

| Lower Limit of Quantification | 10 ng/ml |

| Concentration Range | 10-500 ng/ml |

Beyond quantification in biological fluids, chromatographic techniques are essential for assessing the purity of the this compound compound used in research. creative-proteomics.com Methods like HPLC, often paired with detectors such as ultraviolet (UV), evaporative light scattering (ELSD), or mass spectrometry, can separate this compound from any synthetic precursors, isomers, or degradation products. mdpi.comnih.govnih.gov Spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and mass spectrometry, are then used to confirm the structural identity and integrity of the isolated compound, ensuring that the biological effects observed in studies can be confidently attributed to this compound itself. creative-proteomics.com

Application of Advanced Analytical Platforms in Metabolomic Profiling

While specific metabolomic profiling studies on this compound are not extensively documented, the application of advanced analytical platforms such as ultra-performance liquid chromatography-mass spectrometry (UPLC-MS) and NMR spectroscopy offers significant potential for understanding its broader metabolic impact. mdpi.comnih.govresearchgate.net Metabolomics is the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms.

Given that this compound functions by inhibiting cholesterol absorption, metabolomic approaches could be employed to map the systemic consequences of this action. For instance, researchers could analyze serum or plasma from subjects before and after this compound administration to identify changes in a wide array of metabolites. This could reveal alterations in:

Lipid Profiles: Beyond LDL cholesterol, changes in various classes of glycerophospholipids, sphingolipids, and other sterols could be comprehensively profiled. nih.gov

Bile Acid Metabolism: Inhibition of cholesterol absorption can impact the pool of bile acids, which are synthesized from cholesterol. Metabolomics can quantify changes in specific primary and secondary bile acids.

Gut Microbiome Metabolites: The gut microbiota plays a role in cholesterol and bile acid metabolism. Profiling metabolites derived from gut bacteria could provide insights into indirect effects of this compound.

Amino Acid and Fatty Acid Pathways: As seen with other lipid-lowering therapies like statins, broader effects on amino acid metabolism and fatty acid biosynthesis may occur, which can be detected through metabolomic analysis. nih.govnih.govplos.org

Such studies would utilize platforms like UPLC coupled with time-of-flight (TOF) or Orbitrap mass spectrometry to generate high-resolution data on hundreds to thousands of metabolites simultaneously, providing a holistic view of this compound's physiological effects. nih.govresearchgate.net

Development and Utilization of Isotopic Tracers for Mechanistic Investigations

Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules and elucidate biochemical mechanisms. nih.govwikipedia.orgresearchgate.net In this compound research, isotopic tracers have been fundamentally important in confirming its mechanism of action.

A key mechanistic study utilized a dual-isotope method to precisely measure fractional cholesterol absorption in human subjects. nih.govresearchgate.netonderzoekmetmensen.nlnih.govebm-journal.org This technique involves administering two different isotopically labeled versions of cholesterol: one orally and one intravenously. By measuring the ratio of these isotopes in the blood over time, researchers can calculate the precise fraction of dietary cholesterol that was absorbed. The study demonstrated that this compound dose-dependently inhibits cholesterol absorption and increases the excretion of neutral sterols in feces.

Table 2: Key Findings from a Dual-Isotope Mechanistic Study of this compound

| Parameter Measured | Effect of this compound Administration |

|---|---|

| Fractional Cholesterol Absorption Rate | Decreased |

| Fecal Neutral Sterol Excretion Rate | Increased |

The development of stable isotope tracers (e.g., using deuterium, ¹³C) has been particularly valuable in human research, as they are non-radioactive and safe. researchgate.net Future mechanistic investigations could involve the synthesis of an isotopically labeled version of this compound itself. This would allow researchers to:

Track its passage through the gastrointestinal tract.

Determine its absorption, distribution, metabolism, and excretion (ADME) profile with high precision.

Identify any potential metabolites of the this compound molecule.

Investigate its direct interactions with intestinal targets at a molecular level.

By combining stable isotope labeling with advanced mass spectrometry, the intricate details of this compound's interaction with biological systems can be explored, providing a deeper understanding of its therapeutic action. nih.govelifesciences.org

Vii. Computational and in Silico Approaches in Tiqueside Research

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Molecular modeling encompasses a range of computational techniques used to model molecular structures and their properties. arxiv.org Molecular docking simulations are a key component of molecular modeling, predicting the preferred orientation of a ligand (such as Tiqueside) when bound to a protein target, forming a stable complex. arxiv.orgarxiv.org This technique simulates the "lock-and-key" mechanism of molecular recognition, which is crucial for identifying and optimizing compounds with therapeutic potential. arxiv.org

In the context of this compound, molecular docking could be employed to predict its binding modes and affinities with potential biological targets involved in cholesterol absorption and metabolism, such as Niemann-Pick C1-Like 1 (NPC1L1) protein or other enzymes and transporters. mdpi.com This would involve generating 3D structures of this compound and the target protein, followed by computational algorithms to estimate binding energy and rank potential binding poses. arxiv.orgnih.gov While molecular docking studies are widely used in drug discovery, specific applications involving this compound were not found in the search results. arxiv.orgnih.govrsc.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of compounds with their biological activities. arxiv.orgmdpi.com By developing QSAR models, researchers can predict the biological activity of new compounds based on their molecular descriptors, thereby accelerating the identification and design of novel agents. arxiv.orgmdpi.com These models establish mathematical relationships between a compound's physicochemical properties (e.g., molecular weight, lipophilicity, electronic properties) and its observed biological effect. mdpi.com

For this compound, QSAR modeling could be instrumental in understanding which structural features contribute to its cholesterol-lowering effects. If a series of this compound analogs were available with varying activities, QSAR could identify key molecular descriptors responsible for potency, guiding the synthesis of more effective derivatives. arxiv.orgmdpi.com Despite the general utility of QSAR in medicinal chemistry, no specific QSAR studies directly involving this compound were identified. arxiv.orgmdpi.comrcsb.orgmdpi.comgoogle.com

Predictive Computational Studies of Interaction Sites and Binding Affinities

Predictive computational studies aim to identify specific interaction sites on target proteins and quantify the strength of ligand-target binding (binding affinity). rsc.orgfrontiersin.orgh-its.orgmdpi.comnih.gov These studies are critical for understanding how drugs exert their effects and for predicting potential off-target interactions that could lead to side effects. rsc.org Methods often involve large-scale docking simulations, machine learning models, and deep learning approaches, which can analyze vast datasets of drug-protein interactions. rsc.orgfrontiersin.orgtechnologynetworks.com

For this compound, predictive computational studies could elucidate the precise amino acid residues on its biological targets that are crucial for its inhibitory action on cholesterol absorption. mdpi.comscirp.org This could involve proteome-wide binding affinity predictions to identify all potential interacting proteins, allowing for a comprehensive understanding of this compound's pharmacological profile. rsc.org However, no specific computational studies predicting the interaction sites or binding affinities for this compound were found. rsc.orgfrontiersin.orgh-its.orgmdpi.comnih.govtechnologynetworks.comnih.govfrontiersin.org

Molecular Dynamics Simulations for Conformational Analysis and Biological Relevance

Molecular Dynamics (MD) simulations are powerful computational tools that model the motions and interactions of molecules at the atomic level over time. biorxiv.orgnih.gov This technique provides insights into the dynamic behavior and conformational changes of proteins and ligand-protein complexes, which are crucial for understanding binding mechanisms and biological function. nih.govbiorxiv.orgnih.govnih.gov MD simulations can assess the stability of ligand-receptor complexes, explore the conformational space of molecules, and provide information on the energy landscape of a system. biorxiv.orgnih.govnih.gov

For this compound, MD simulations could reveal how its large and complex structure behaves in a dynamic biological environment, such as its conformational flexibility and how it adapts upon binding to a target. biorxiv.orgnih.gov This would be particularly relevant for understanding its interaction with membrane-bound proteins or its behavior in micellar solutions. ncats.ionih.govnih.gov While MD simulations are increasingly applied in drug discovery to understand protein flexibility and ligand binding kinetics, specific MD simulation studies on this compound were not identified in the search results. arxiv.orgnih.govnih.govbiorxiv.orgnih.govnih.govnih.govbiorxiv.org

Viii. Future Directions and Emerging Areas in Tiqueside Research

Development of Novel Synthetic Strategies for Optimized Potency and Selectivity

Initial research identified Tiqueside as a weak inhibitor of cholesterol absorption, with an ED50 of 60 mg/kg in an acute hamster cholesterol absorption assay. Significant advancements in potency have been achieved through targeted chemical modifications. For instance, the modification of the steroid portion of this compound led to the discovery of Pamaqueside (11-ketotigogenin cellobioside), which demonstrated a substantially improved ED50 of 2 mg/kg in the same hamster assay, making it approximately 25-fold more potent than this compound. researchgate.netc19early.org

Further enhancements in potency were realized by modifying the hydroxyl groups on the cellobiose (B7769950) moiety of Pamaqueside. This strategic approach yielded highly potent derivatives, such as the 4'',6''-bis[(2-fluorophenyl)carbamoyl]-β-D-cellobiosyl derivative of 11-ketotigogenin, exhibiting an impressive ED50 of 0.025 mg/kg in the hamster assay. The corresponding hecogenin (B1673031) analog also showed high potency with an ED50 of 0.07 mg/kg. These findings underscore the potential for future synthetic efforts to focus on fine-tuning both the steroidal backbone and the sugar chain to achieve even greater potency and selectivity, aiming to develop specific cholesterol absorption inhibitors devoid of undesirable secondary effects.

Table 1: Comparative Potency of this compound and its Derivatives in Hamster Cholesterol Absorption Assay

| Compound Name | ED50 (mg/kg) in Hamster Assay | Potency Relative to this compound |

| This compound (Tigogenin cellobioside) | 60 | 1x |

| Pamaqueside (11-ketotigogenin cellobioside) | 2 | ~30x |

| 4'',6''-bis[(2-fluorophenyl)carbamoyl]-β-D-cellobiosyl derivative of 11-ketotigogenin | 0.025 | ~2400x |

| Hecogenin analog of the above derivative | 0.07 | ~857x |

Advanced Mechanistic Investigations to Uncover Remaining Unknown Molecular Targets

Despite extensive research demonstrating this compound's ability to reduce plasma cholesterol by inhibiting intestinal absorption, the precise molecular targets and underlying mechanisms remain largely unknown. This compound is known to precipitate cholesterol from micellar solutions in vitro and reduce plasma cholesterol absorption in vivo through a mechanism thought to be independent of its association with the intestinal mucosal surface or its own absorption. This suggests a luminal mechanism of action.

Future mechanistic investigations should leverage advanced biochemical and cell biological techniques to identify the specific proteins or pathways this compound interacts with. While intestinal cholesterol absorption is understood to be a complex process involving multiple proteins rather than a single transporter, research into other cholesterol absorption inhibitors like ezetimibe, which disrupts sterol uptake across the microvillous membrane by inhibiting a putative sterol transporter, could provide valuable insights. Exploring potential interactions with scavenger receptor class B type I (SR-BI), which has been implicated in mediating intestinal cholesterol absorption, also represents a promising direction. Furthermore, understanding how this compound influences the incorporation of cholesterol into micelles and its subsequent absorption by enterocytes at a molecular level will be crucial. c19early.org

Design and Validation of Innovative Preclinical Research Models for Efficacy Assessment

Current preclinical studies on this compound have utilized a range of animal models, including hamsters, rats, mice, dogs, rabbits, and cynomolgus and rhesus monkeys, as well as SEA quail, to assess its cholesterol-lowering effects. However, the development of more innovative and predictive preclinical models is essential for a comprehensive evaluation of this compound's efficacy and safety profile.

Integration of this compound Research into Systems Biology and Omics Approaches

The intricate nature of cholesterol metabolism and the systemic effects of its modulation necessitate a systems-level understanding of this compound's actions. Integrating this compound research into systems biology and various 'omics' approaches (e.g., genomics, transcriptomics, proteomics, metabolomics, lipidomics) offers a powerful avenue to uncover its comprehensive biological impact.

By applying multi-omics strategies, researchers can investigate how this compound influences gene expression profiles, protein-protein interactions, and the broader metabolic landscape within intestinal cells and other relevant tissues. This holistic approach can reveal previously unknown molecular players and pathways affected by this compound, providing a more complete picture of its mechanism of action and its broader physiological consequences. Given this compound's relevance to metabolic disorders like hypercholesterolemia and cardiovascular diseases, the integration of these high-throughput data with advanced computational and bioinformatics tools will be instrumental in generating testable hypotheses and identifying novel therapeutic targets. This comprehensive understanding is vital for optimizing this compound's therapeutic applications and potentially identifying new indications.

Q & A

Basic: How should researchers formulate scientifically rigorous research questions for studying Tiqueside's biochemical mechanisms?

A well-constructed research question must balance specificity with feasibility. Use frameworks like PICO (Population/Problem, Intervention/Exposure, Comparison, Outcome) to define variables such as this compound's molecular targets (e.g., enzyme inhibition) and measurable outcomes (e.g., binding affinity). Ensure the question is testable through empirical methods (e.g., in vitro assays) and avoids overbroad scopes (e.g., "How does this compound work?"). Evaluate using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to align with gaps in literature .

Basic: What experimental design principles are critical for validating this compound's pharmacological activity?

Adopt a controlled, hypothesis-driven approach :

- Independent/Dependent Variables : Define this compound dosage (IV) against measurable outcomes (DV) like receptor activation kinetics.

- Replication : Include triplicate assays to assess reproducibility .

- Blinding : Use double-blind protocols in in vivo studies to mitigate bias.

- Controls : Negative (solvent-only) and positive (known agonists/antagonists) controls validate assay sensitivity. Document methodologies exhaustively to enable replication, per guidelines in experimental sections of journals like Beilstein Journal of Organic Chemistry .

Advanced: How can researchers resolve contradictions in this compound's reported efficacy across different experimental models?

Contradictions often arise from methodological variability (e.g., cell lines vs. animal models). Address this through:

- Meta-Analysis : Systematically compare studies using tools like PRISMA to identify confounding variables (e.g., pH, temperature) .

- Sensitivity Analysis : Test this compound under harmonized conditions (e.g., standardized IC50 protocols).

- Mechanistic Studies : Use techniques like X-ray crystallography to clarify binding interactions that may differ across models .

Advanced: What statistical methodologies are optimal for analyzing dose-response relationships in this compound studies?

- Nonlinear Regression : Fit dose-response curves using the Hill equation to estimate EC50/IC50 values.

- ANOVA with Post Hoc Tests : Compare efficacy across dosage groups, adjusting for multiple comparisons (e.g., Tukey-Kramer).

- Bootstrap Resampling : Assess confidence intervals for small-sample studies. Ensure transparency by reporting raw data and code in supplementary materials .

Advanced: How can interdisciplinary approaches enhance this compound's mechanism-of-action studies?

Integrate computational chemistry (molecular docking simulations) with wet-lab validation (surface plasmon resonance) to predict and confirm binding sites. Use systems biology models to map this compound's metabolic pathways and off-target effects. Cross-disciplinary collaboration mitigates tunnel vision and strengthens hypothesis generation .

Basic: What ethical considerations are paramount in this compound's preclinical research?

- Animal Welfare : Follow ARRIVE guidelines for in vivo studies, minimizing sample sizes via power analysis.

- Data Integrity : Avoid selective reporting; disclose all replicates and outliers.

- Conflict of Interest : Disclose funding sources that may bias interpretation .

Advanced: How should researchers design longitudinal studies to assess this compound's chronic toxicity?

- Time-Stratified Sampling : Collect data at intervals (e.g., 3, 6, 12 months) to track cumulative effects.

- Cohort Controls : Include age-/gender-matched placebo groups.

- Biomarker Panels : Monitor liver/kidney function (e.g., ALT, creatinine) alongside histopathology. Use survival analysis (Kaplan-Meier curves) for mortality data .

Basic: What are best practices for synthesizing and characterizing this compound in academic labs?

- Synthetic Protocols : Document reaction conditions (temperature, catalysts) and purification steps (HPLC, recrystallization).

- Characterization : Use NMR, HRMS, and XRD to confirm structure and purity (>95%). Compare spectral data with literature to validate synthesis .

Advanced: How can machine learning models predict this compound's pharmacokinetic properties?

- Data Curation : Train models on curated datasets (e.g., ChEMBL, PubChem) for parameters like logP, bioavailability.

- Algorithm Selection : Use random forests or neural networks for nonlinear relationships.

- Validation : Cross-validate predictions with in vitro ADME assays (e.g., Caco-2 permeability) .

Advanced: What strategies mitigate bias in meta-analyses of this compound's clinical trial data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.